N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-thiophenecarboxamide often involves multi-step synthetic routes starting from simpler precursors. For instance, the Gewald thiophene synthesis can be utilized to obtain ethyl 2-aminothiophene-3-carboxylates, which may serve as precursors for further transformations into more complex thiophene-containing compounds (Gütschow et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds with thiophene and benzoxazine units, like our compound of interest, can be elucidated through spectral analysis and X-ray diffraction studies. These techniques provide insights into the arrangement of atoms within the molecule and the nature of its three-dimensional conformation. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was established by X-ray diffraction, revealing its molecular arrangement and stabilization through hydrogen bonds and π···π interactions (Sharma et al., 2016).
properties
IUPAC Name |
N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c22-17(16-6-3-11-25-16)20-13-9-7-12(8-10-13)18-21-15-5-2-1-4-14(15)19(23)24-18/h1-11H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWAVRRKBKFWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide |
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